
Omadacycline hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de PTK0796, également connu sous le nom de chlorhydrate d’omadacycline, est un nouvel antibiotique aminométhylcycline. Il s’agit d’un dérivé de la minocycline et appartient à la classe des antibiotiques tétracyclines. Le chlorhydrate de PTK0796 présente des modifications chimiques uniques aux positions C7 et C9 des cycles tétracyclines de base, ce qui améliore sa stabilité contre les mécanismes de résistance aux tétracyclines, tels que les pompes d’efflux et les protéines de protection ribosomale .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de PTK0796 implique plusieurs étapes, en partant de la structure de base de la minocycline. Les modifications chimiques aux positions C7 et C9 sont réalisées par le biais de réactions spécifiques qui introduisent des groupes aminométhyles. Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir que les modifications souhaitées sont réalisées .
Méthodes de production industrielle : La production industrielle du chlorhydrate de PTK0796 suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Le produit final est ensuite purifié par cristallisation et autres techniques de séparation afin d’obtenir du chlorhydrate de PTK0796 de haute pureté, adapté à un usage pharmaceutique .
Analyse Des Réactions Chimiques
Key Synthetic Steps and Reagents
The synthesis of omadacycline hydrochloride involves strategic modifications to minocycline's structure. A patented method ([CN111484424A] ) outlines critical reactions:
Step | Reaction Description | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Reductive alkylation of M2 intermediate | Pd/C catalyst, H₂ gas (4.5-5.0 kg/m²), CuCl₂ additive | Reduces β-isomer formation via copper complexation |
2 | pH-controlled extraction | Dichloromethane, HCl/NaOH adjustments (pH 4.5–7.5) | Separates omadacycline from byproducts |
3 | Crystallization | Dichloromethane:acetone (0.5–1.5:1 v/v) at 10–15°C | Purifies crude product with 94–97% yield |
The addition of 5–15% copper salts (e.g., CuCl₂) during hydrogenation suppresses β-isomer formation by stabilizing the desired α-configuration through nitrogen-copper coordination .
Degradation Pathways
This compound exhibits pH-dependent stability:
No significant photodegradation occurs under UV light (λ = 254 nm) .
Incompatibilities and Side Reactions
Omadacycline’s structure confers reactivity with specific agents:
Metabolic and Elimination Pathways
Omadacycline undergoes minimal hepatic metabolism, with 81.1% excreted unchanged in feces and 14.4% renally eliminated . No cytochrome P450 interactions are reported, confirming metabolic inertness .
Quality Control Assays
Method | Parameter | Specification |
---|---|---|
HPLC-UV (280 nm) | Purity | ≥98% (USP) |
Dissolution Testing (0.1N HCl) | Release | ≥85% in 15 min |
XRD | Polymorph | Form I (stable) |
Lot consistency data confirm ≤0.5% impurity levels in commercial batches .
Applications De Recherche Scientifique
Treatment of Acute Bacterial Infections
Omadacycline has been evaluated in multiple randomized controlled trials (RCTs) for its effectiveness in treating acute bacterial infections. A meta-analysis encompassing seven RCTs with 2,841 patients indicated that omadacycline's clinical cure ratio was comparable to that of other antibiotics . The microbiological eradication rate was also similar, demonstrating its efficacy across various bacterial pathogens.
Infection Type | Clinical Cure Ratio | Microbiological Eradication Rate |
---|---|---|
Community-Acquired Pneumonia | Similar to comparators | Similar to comparators |
Methicillin-Resistant Staphylococcus aureus | Comparable | Comparable |
Enterococcus faecalis | Comparable | Comparable |
Efficacy Against Atypical Pathogens
Omadacycline has shown significant activity against atypical pathogens such as Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydia pneumoniae. A case study highlighted its successful use in treating a patient with Legionella pneumonia who did not respond to initial treatments . The patient's condition improved markedly after switching to omadacycline, indicating its potential as a second-line therapy for resistant infections.
Real-World Effectiveness
A real-world study conducted in China demonstrated that omadacycline achieved a clinical success rate of 71% and a bacterial clearance rate of 61.9% across diverse infections . Factors influencing treatment outcomes included liver function and treatment duration, underscoring the importance of patient-specific considerations in antibiotic therapy.
Case Study: Treatment of Legionella Pneumonia
A critically ill patient initially treated with meropenem and moxifloxacin showed no improvement and developed severe complications. Upon switching to omadacycline, the patient's condition improved significantly within days, highlighting the drug's efficacy in severe infections resistant to standard therapies .
Case Study: Macrolide-Unresponsive Mycoplasma Pneumonia
In an adolescent patient with macrolide-unresponsive pneumonia, omadacycline was administered after the onset of liver dysfunction. The treatment led to rapid recovery and normalization of inflammatory markers within two weeks .
Safety Profile
Omadacycline has been generally well tolerated, with a lower incidence of adverse events compared to some other antibiotics. Studies indicate that it does not require dosage adjustments for patients with renal or hepatic impairments, making it suitable for a broader patient population .
Mécanisme D'action
Le chlorhydrate de PTK0796 exerce ses effets en inhibant la synthèse des protéines bactériennes. Il se lie à la sous-unité ribosomale 30S, empêchant l’ajout d’acides aminés à la chaîne peptidique en croissance. Cette action arrête efficacement la croissance et la réplication bactériennes. Les modifications uniques du composé aux positions C7 et C9 améliorent son affinité de liaison et sa stabilité, ce qui le rend efficace contre les bactéries résistantes aux tétracyclines .
Composés similaires :
Minocycline : Le composé parent du chlorhydrate de PTK0796, également un antibiotique tétracycline.
Tigecycline : Un autre dérivé de la tétracycline présentant une activité antibactérienne similaire.
Doxycycline : Un antibiotique tétracycline largement utilisé, ayant un large spectre d’activité
Unicité du chlorhydrate de PTK0796 : Le chlorhydrate de PTK0796 se distingue par ses modifications chimiques uniques, qui améliorent sa stabilité et son efficacité contre les bactéries résistantes. Contrairement aux autres tétracyclines, il conserve son activité contre les souches présentant des mécanismes de résistance par pompe d’efflux et protéines de protection ribosomale .
Comparaison Avec Des Composés Similaires
Minocycline: The parent compound of PTK0796 hydrochloride, also a tetracycline antibiotic.
Tigecycline: Another tetracycline derivative with similar antibacterial activity.
Doxycycline: A widely used tetracycline antibiotic with a broad spectrum of activity
Uniqueness of PTK0796 Hydrochloride: PTK0796 hydrochloride stands out due to its unique chemical modifications, which enhance its stability and efficacy against resistant bacteria. Unlike other tetracyclines, it retains activity against strains with efflux pump and ribosomal protection protein mechanisms of resistance .
Activité Biologique
Omadacycline hydrochloride, a novel antibiotic, is part of the 9-aminomethylcycline class and has shown significant promise in treating various bacterial infections. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit, which allows it to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics.
In Vitro Antibacterial Activity
Omadacycline has demonstrated potent in vitro activity against a wide range of pathogens. The minimum inhibitory concentration (MIC) values for various clinically relevant bacteria are summarized in Table 1. Notably, it retains effectiveness against strains with known resistance mechanisms.
Pathogen | MIC 90 (μg/ml) | Resistance Mechanism |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 1.0 | Ribosomal protection, efflux |
Vancomycin-resistant Enterococcus (VRE) | 0.25 | Ribosomal protection |
Penicillin-resistant Streptococcus pneumoniae (PRSP) | 0.25 | Ribosomal protection |
Haemophilus influenzae | 2.0 | - |
Escherichia coli (efflux genes) | Reduced compared to tetracyclines | Efflux genes |
Omadacycline's efficacy extends to anaerobic bacteria and atypical pathogens, making it a versatile option in antibiotic therapy .
In Vivo Efficacy and Case Studies
Clinical trials and case studies have further validated the biological activity of omadacycline. In a notable case involving a patient with Legionella pneumonia who did not respond to initial treatments with meropenem and moxifloxacin, switching to omadacycline resulted in significant clinical improvement. The patient was treated with an initial dose of 200 mg followed by 100 mg daily intravenously. By day three, the patient's inflammatory markers showed marked improvement, and a follow-up CT scan indicated resolution of lung consolidation .
Clinical Trials Overview
Omadacycline has been evaluated in several clinical trials for its effectiveness in treating community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI). The results from these trials indicate that omadacycline is non-inferior to moxifloxacin, with early clinical response rates of 81.1% for omadacycline compared to 82.7% for moxifloxacin .
Key Trial Data
- Study Population : 774 patients
- Treatment Groups : Omadacycline (386 patients) vs. Moxifloxacin (388 patients)
- Early Clinical Response Rates :
- Omadacycline: 81.1%
- Moxifloxacin: 82.7%
- Investigator-Assessed Clinical Response at Day 5-10 :
- Omadacycline: 87.6%
- Moxifloxacin: 85.1%
These findings support the potential of omadacycline as an effective alternative in treating infections caused by resistant organisms .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have shown that omadacycline is well absorbed both orally and intravenously, with no significant gastrointestinal side effects reported. Importantly, dose adjustments are unnecessary for patients with hepatic or renal insufficiency, indicating its safety profile across diverse patient populations .
Propriétés
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPTUHUKKFUSNF-XGLFQKEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H41ClN4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.